molecular formula C25H15ClN7Na3O10S3 B1201841 Procion Brilliant Red H 3B CAS No. 23211-47-4

Procion Brilliant Red H 3B

Cat. No. B1201841
CAS RN: 23211-47-4
M. Wt: 774 g/mol
InChI Key: WDWBPYFNRWQKNZ-UHFFFAOYSA-K
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Description

Procion Brilliant Red H 3B is a reactive dye that is commonly used in the textile industry to dye cotton, silk, and wool. It is a bright red color and is highly soluble in water. This dye is widely used due to its high color yield and excellent wash and light fastness properties. In addition to its use in the textile industry, Procion Brilliant Red H 3B has also been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Procion Brilliant Red H 3B is based on its ability to react with nucleophilic groups such as amino and sulfhydryl groups on proteins and nucleic acids. This reaction forms a covalent bond between the dye and the biomolecule, resulting in a stable fluorescent complex.
Biochemical and Physiological Effects:
Procion Brilliant Red H 3B has been shown to have minimal effects on the biochemical and physiological properties of the labeled biomolecules. The dye does not interfere with the activity or function of the labeled proteins or nucleic acids, making it a useful tool for studying biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Procion Brilliant Red H 3B is its high sensitivity and selectivity for labeling biomolecules. It has a low background fluorescence, which makes it ideal for imaging and detection applications. However, one limitation of this dye is its relatively large size, which may affect the accessibility of the label to certain regions of the biomolecule.

Future Directions

There are several potential future directions for the use of Procion Brilliant Red H 3B in scientific research. One area of interest is the development of new labeling strategies that can improve the specificity and sensitivity of the dye for different types of biomolecules. Another direction is the use of Procion Brilliant Red H 3B in live-cell imaging and tracking applications, where its high quantum yield and low photobleaching properties can be advantageous. Overall, Procion Brilliant Red H 3B is a versatile dye that has many potential applications in scientific research.

Scientific Research Applications

Procion Brilliant Red H 3B has been used in scientific research for a variety of applications. One of the most common uses is as a fluorescent probe for labeling proteins and nucleic acids. This dye has a high quantum yield and is excited by visible light, making it ideal for use in fluorescence microscopy and flow cytometry.

properties

IUPAC Name

trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN7O10S3.3Na/c26-23-29-24(27-14-6-2-1-3-7-14)31-25(30-23)28-17-12-15(44(35,36)37)10-13-11-19(46(41,42)43)21(22(34)20(13)17)33-32-16-8-4-5-9-18(16)45(38,39)40;;;/h1-12,34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H2,27,28,29,30,31);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWBPYFNRWQKNZ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN7Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procion Brilliant Red H 3B

CAS RN

23211-47-4
Record name Procion Brilliant Red H 3B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023211474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium 5-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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